molecular formula C2H2N4O3 B12351150 5-Nitro-1,2,4-triazolin-3-one

5-Nitro-1,2,4-triazolin-3-one

Cat. No.: B12351150
M. Wt: 130.06 g/mol
InChI Key: RPTPNBANJWZYGR-UHFFFAOYSA-N
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Description

Chemical Class and Structural Features within Nitrogen-Rich Heterocycles

NTO belongs to the class of nitrogen-rich heterocycles, specifically a triazolone derivative. Its molecular structure consists of a five-membered 1,2,4-triazole (B32235) ring, which features three nitrogen atoms. This ring is substituted with a nitro group (-NO2) at the 5-position and a carbonyl group (=O) at the 3-position. ontosight.ai The presence of the nitro group, a well-known energetic functional group, combined with the high nitrogen content of the triazole ring, contributes to its energetic properties.

The molecule exhibits keto-enol tautomerism, a phenomenon where it can exist in two interconvertible isomeric forms: the keto form (5-nitro-1,2,4-triazolin-3-one) and the enol form (5-nitro-3-hydroxy-1,2,4-triazole). wikipedia.org The stability of these tautomers can be influenced by factors such as the surrounding chemical environment. The keto form is noted for its significant stability against heat, friction, and impact. wikipedia.org

Historical Context and Evolution of Research Trajectories

NTO was first synthesized in 1905. wikipedia.orgenergetic-materials.org.cn However, its potential as an energetic material was not extensively investigated until the 1980s. wikipedia.org The initial synthesis involved a two-step process: the condensation of semicarbazide (B1199961) hydrochloride with formic acid to produce 1,2,4-triazol-3-one, which was subsequently nitrated using nitric acid to yield NTO. wikipedia.orgdtic.mil

Early research focused on establishing its fundamental properties and synthesis methods. Over the years, research has evolved to optimize the synthesis process, aiming for higher yields and the use of less hazardous starting materials. dtic.milepo.orggoogle.com A significant portion of modern research is dedicated to exploring its application in insensitive munitions, which are designed to be less susceptible to accidental detonation. nih.govnih.govacs.org This has led to extensive studies on its performance in various formulations and its compatibility with other energetic materials and binders. mdpi.comaiaa.orgekb.eg

Broad Significance within Advanced Materials Chemistry and Energetic Systems Formulations

NTO has emerged as a crucial component in advanced materials chemistry, particularly in the formulation of insensitive munitions (IM). nih.govnih.govacs.org Its reduced sensitivity to shock, friction, and heat compared to conventional explosives like RDX and HMX makes it a safer alternative. dtic.milresearchgate.netresearchgate.net This property is highly desirable for enhancing the safety of military personnel and equipment during storage, transportation, and handling. dtic.mil

It is a key ingredient in several modern explosive formulations, including IMX-101, where it is combined with 2,4-dinitroanisole (B92663) (DNAN) and nitroguanidine. wikipedia.org The U.S. Army has adopted NTO in various new insensitive explosive mixtures. wikipedia.orgnih.gov Beyond its role in military applications, the unique properties of NTO are of interest in other areas of materials science where controlled energy release and thermal stability are critical.

Table 1: Key Properties of this compound (NTO)

Property Value
IUPAC Name 5-nitro-1,2-dihydro-3H-1,2,4-triazol-3-one
CAS Number 932-64-9
Molecular Formula C2H2N4O3
Molar Mass 130.063 g·mol−1
Appearance Off-white to light yellow powder or crystals
Density 1.9 g/cm³ (at 20 °C)
Melting Point 268–271 °C (514–520 °F; 541–544 K)
Detonation Velocity 8,500 m/s
Shock Sensitivity Very low
Friction Sensitivity Very low

Data sourced from various chemical databases and research articles. wikipedia.org

Current Research Landscape and Emerging Academic Interests

The current research landscape for NTO is vibrant and multifaceted. A significant area of focus is the development of new synthetic routes and the optimization of existing ones to improve efficiency and reduce environmental impact. researchgate.netsemanticscholar.org Theoretical and computational studies are increasingly being employed to understand the decomposition mechanisms of NTO and to predict the properties of new NTO-based formulations. scirp.orgacs.orgrsc.org

Emerging academic interests include the development of NTO derivatives and co-crystals to further tailor its energetic properties and sensitivity. energetic-materials.org.cnenergetic-materials.org.cnenergetic-materials.org.cn Researchers are also investigating the influence of particle size and morphology on the performance and handling characteristics of NTO. energetic-materials.org.cn Another growing area of research is the study of the environmental fate and remediation of NTO, driven by its increased use. nih.govserdp-estcp.mil Furthermore, there is ongoing exploration into the fundamental chemistry of NTO, including its tautomerism and the synthesis of isotopically labeled versions for mechanistic studies. wikipedia.orgscispace.com The development of heat-resistant energetic materials based on the triazolone framework is also an active area of investigation. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2N4O3

Molecular Weight

130.06 g/mol

IUPAC Name

3-nitro-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h1H,(H,3,7)

InChI Key

RPTPNBANJWZYGR-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=O)N=N1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Organic Synthesis of 5 Nitro 1,2,4 Triazolin 3 One

Conventional Synthetic Pathways to the 1,2,4-Triazolone Core

The foundational step in NTO synthesis is the creation of the 1,2,4-triazolone (TO) ring. Traditional methods rely on well-established organic reactions, which are then followed by nitration.

Multi-step Reaction Sequences (e.g., Semicarbazide-Formic Acid Condensation)

The most common route to the 1,2,4-triazolone core involves the condensation of semicarbazide (B1199961) or its salts with formic acid. dtic.milekb.egscispace.com This reaction is a straightforward and cost-effective method that produces the intermediate 1,2,4-triazol-5-one (B2904161) (TO). dtic.mil The process typically begins with heating semicarbazide hydrochloride with formic acid. dtic.milepo.orggoogle.comscispace.com

The reaction can be summarized in the following steps:

Reaction of Semicarbazide with Formic Acid: Semicarbazide hydrochloride and formic acid are heated, often to reflux, to initiate a condensation and cyclization reaction. epo.orggoogle.com This step forms the 1,2,4-triazol-5-one ring structure. epo.org

Intermediate Formation: An alternative pathway involves the initial formation of formylsemicarbazide by reacting semicarbazide with formic acid, often in an alcohol solvent like ethanol. google.com

Cyclization: The formylsemicarbazide intermediate is then cyclized to 1,2,4-triazol-3-one by heating, sometimes in a high-boiling solvent such as formic acid itself. google.com

The reaction conditions can vary, with temperatures ranging from 70°C to reflux (around 105-110°C) and reaction times lasting from one to several hours. google.com Excess formic acid is often used and can be removed by distillation after the reaction is complete to improve the yield of the triazolone product. google.com

Table 1: Typical Reaction Conditions for Semicarbazide-Formic Acid Condensation
ReactantsTemperatureReaction TimeKey ProcessReference
Semicarbazide hydrochloride, Formic acid95°C - 110°C~1-4 hoursDirect condensation and cyclization google.com
Semicarbazide, Formic acid, EthanolReflux4 hoursFormation of formylsemicarbazide intermediate google.com
Formylsemicarbazide, Formic acidReflux2 hoursCyclization of intermediate google.com

Strategic Nitration Procedures for 5-Substitution

Once the 1,2,4-triazolone (TO) core is synthesized, the next crucial step is the introduction of a nitro group at the 5-position of the ring to form NTO. dtic.milgoogle.com This is achieved through electrophilic nitration.

The most widely used nitrating agent is a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture). energetic-materials.org.cndtic.mil The role of sulfuric acid is to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. energetic-materials.org.cn The reaction is typically performed by adding the triazolone intermediate to the cooled nitrating mixture and then carefully controlling the temperature. dtic.mil

Other nitrating systems have also been explored:

Concentrated Nitric Acid: NTO can be obtained by nitrating TO in concentrated or fuming nitric acid. energetic-materials.org.cn The reaction parameters, such as acid concentration, purity, and temperature, significantly affect the outcome. energetic-materials.org.cn

98% Nitric Acid: Nitration can be successfully carried out using 98% nitric acid at temperatures between 15°C and 45°C. google.com

A common laboratory-scale procedure involves adding a mixture of neat nitric acid and 98% sulfuric acid to the TO intermediate, maintaining the temperature at around 65°C for 1.5 to 2 hours. dtic.mil After cooling, the solid NTO product is filtered, washed with cold water, and can be further purified by recrystallization from hot water, yielding a white crystalline solid. dtic.mil This one-pot procedure, combining the synthesis of TO and its subsequent nitration without isolating the intermediate, is often favored for its efficiency. dtic.mil

Table 2: Nitration Conditions for the Synthesis of NTO
Nitrating AgentTemperatureReaction TimeYieldReference
Nitric Acid / Sulfuric Acid65°C1.5 - 2 hours77% dtic.mil
98% Nitric Acid15°C - 45°CNot specifiedNot specified google.com
Concentrated/Fuming Nitric Acid70°C16 hoursNot specified scispace.com

Advanced and Catalytic Approaches for NTO Synthesis

Research into the synthesis of NTO has also focused on developing more advanced and efficient methods, including the use of catalysts to improve reaction rates and yields.

Metal-Catalyzed Synthetic Routes (e.g., Ferric Chloride, Ferrous Oxides)

While the primary synthesis of NTO itself (the nitration step) is typically acid-promoted rather than metal-catalyzed, related reactions involving nitroaromatic compounds and triazole synthesis can utilize metal catalysts. For instance, catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst is an effective method for the nitroreduction of NTO to form 5-amino-1,2,4-triazole-3-one, achieving a 70% yield. tandfonline.com The synthesis of other substituted 1,2,4-triazoles has been shown to benefit from copper catalysts, which facilitate oxidative coupling reactions to form the triazole ring. organic-chemistry.org

Theoretical and Computational Studies of Catalytic Synthesis Mechanisms (e.g., Inert Gas Clustered Systems)

Theoretical and computational studies have provided valuable insights into the properties and behavior of NTO, although specific studies on catalytic synthesis mechanisms in inert gas clustered systems are not widely documented in the provided context. However, computational studies, such as ab initio calculations, have been used to understand the theoretical IR spectrum of NTO. dtic.mil These studies have shown significant blue shifts due to extensive hydrogen bonding between the NH groups and the carbonyl and nitro groups, which is crucial for understanding its molecular stability. dtic.mil

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of NTO while ensuring a safe and efficient process. Key parameters that are often adjusted include reaction temperature, time, and the molar ratios of reactants.

For the synthesis of the 1,2,4-triazolone core, the molar ratio of semicarbazide to formic acid can range from 1:1 to 1:10, with a ratio of 1:4 being preferred in some methods. google.com The removal of unreacted formic acid through distillation is a key step to increase the yield, as 1,2,4-triazol-3-one is more soluble in formic acid than in water. google.com

In the nitration step, careful control of the temperature is essential to prevent side reactions and ensure the desired product is formed. dtic.milgoogle.com The choice of solvent for the cyclization of the formylsemicarbazide intermediate also impacts the yield; using a high-boiling solvent like formic acid is preferable to performing the cyclization without a solvent. google.com Purification of the final NTO product, typically through recrystallization from hot water, is crucial for removing acidic impurities and achieving high purity. dtic.milscispace.com

Green Chemistry Principles in NTO Synthesis and Related Precursors

One of the core tenets of green chemistry is maximizing atom economy , which measures the efficiency of a chemical reaction by quantifying the proportion of reactant atoms incorporated into the desired product. sustainability-directory.comwikipedia.org Processes with high atom economy are inherently more sustainable as they generate less waste. sustainability-directory.com Traditional synthetic routes for NTO and its precursors are being re-evaluated through the lens of atom economy to identify areas for improvement and to design more efficient, waste-minimizing pathways. wikipedia.org

The conventional synthesis of NTO typically involves the condensation of semicarbazide hydrochloride with formic acid to form the 1,2,4-triazol-5-one (TO) intermediate, which is subsequently nitrated using a mixture of nitric and sulfuric acids. dtic.milscispace.comekb.eg While effective, this method can generate significant acidic waste streams. Green chemistry approaches seek to develop alternative routes that maximize the incorporation of atoms from the starting materials into the final NTO molecule, thereby reducing byproducts.

Recent advancements have explored the use of alternative energy sources to drive the synthesis of NTO more efficiently and with a smaller environmental footprint. Microwave-assisted synthesis has emerged as a promising eco-friendly alternative to conventional heating methods. This technique utilizes the ability of substances to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov

In the context of NTO synthesis, microwave irradiation has been shown to drastically reduce reaction times while achieving comparable yields to traditional methods. For instance, the nitration of triazolone to NTO using a 70% nitric acid/sulfuric acid mixture was accomplished in just 10 minutes at 65°C under microwave conditions (201 W), a significant reduction compared to conventional heating. A notable environmental benefit of this method is the significant decrease in the evolution of hazardous nitrogen oxide (NOx) gases, attributed to the much shorter reaction duration.

The principles of green chemistry also advocate for the use of safer solvents and the reduction or elimination of hazardous auxiliary substances. nih.gov Research into the synthesis of related triazole compounds has demonstrated the feasibility of using greener solvent systems, such as aqueous media. researchgate.net For example, the synthesis of 5-aryl-1,2,4-triazolidine-3-ones has been successfully achieved in an aqueous solution of acetic acid, providing an efficient and more environmentally benign solvent system. researchgate.net Furthermore, the development of biodegradable solvents like Cyrene™ for triazole synthesis represents a significant step towards sustainable chemistry, as it allows for product isolation via simple precipitation in water, thereby avoiding the need for extractions with organic solvents and minimizing waste. nih.gov

The following table summarizes the comparison between conventional and microwave-assisted synthesis for NTO, highlighting the green chemistry benefits.

ParameterConventional Heating MethodMicrowave-Assisted MethodGreen Chemistry Advantage
Heating SourceExternal (e.g., oil bath)Microwave IrradiationDirect, rapid, and uniform heating
Reaction TimeHoursMinutes (e.g., 10 min) Increased throughput, energy savings nih.gov
Energy ConsumptionHigherLower Improved energy efficiency nih.gov
Byproduct GenerationHigher levels of NOx gasesSignificantly less NOx evolution Reduced air pollution and hazardous waste
Reaction YieldHighComparable to conventional methods Maintains product output with environmental benefits

The pursuit of greener synthetic routes for NTO and its precursors is an ongoing effort. By focusing on principles such as atom economy, energy efficiency, and the use of safer chemicals, chemists aim to develop manufacturing processes that are not only effective but also sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 5 Nitro 1,2,4 Triazolin 3 One

Unimolecular Decomposition Pathways and Energetics

The spontaneous decomposition of a single NTO molecule is a critical area of study for understanding its intrinsic stability. Computational and theoretical studies have explored several potential initiation routes, with a primary focus on bond cleavage and ring instability.

Bond Homolysis and Heterolysis Processes (e.g., C-NO2 bond cleavage)

The most widely accepted initial step in the unimolecular decomposition of NTO is the homolytic cleavage of the carbon-nitro (C-NO2) bond. acs.org This process involves the symmetrical breaking of the bond, yielding a triazolinone radical and a nitrogen dioxide (NO2) radical. Computational studies, using methods such as broken-symmetry density functional theory, support this pathway as the most probable initiation route. acs.orgsioc-journal.cn The energy barrier for this rate-determining step has been calculated to be approximately 216.9 kJ•mol⁻¹ at 523 K. sioc-journal.cn

This C-N bond homolysis can occur either through direct thermal activation or via a process catalyzed by an initial hydrogen atom transfer followed by the rupture of the C-NO2 bond. aiaa.org The generation of NO2 free radicals in this initial step is believed to trigger an autocatalytic decomposition process in the bulk material. aiaa.org While homolytic C–NO2 bond cleavage is the favored pathway, heterolytic (asymmetrical) cleavage and other bond fissions have been considered but are generally deemed less likely due to higher energy requirements. nih.gov

Table 1: Energetic Barrier for NTO C-NO2 Bond Homolysis
PathwayEnergy Barrier (kJ/mol)Method/ConditionSource(s)
C-NO2 Homolytic Cleavage216.9BS-UB3LYP/6-311+G** (523 K) sioc-journal.cn

Ring Opening and Rearrangement Mechanisms

Alternative unimolecular decomposition pathways, such as the opening of the triazole ring or the migration of substituents (nitro group migration), have also been investigated. acs.org However, computational models consistently show that these mechanisms possess significantly higher energy barriers compared to C-NO2 bond homolysis. acs.org Therefore, ring opening and rearrangements are considered less favorable as primary initiation steps. acs.org

Some studies suggest that while ring opening is not the initial event, it can occur in subsequent steps. sioc-journal.cn For instance, after the initial C-NO2 bond cleavage, the resulting radical species or other intermediates like nitric oxide (NO) can promote the subsequent opening of the triazole ring, leading to the formation of smaller molecular fragments. sioc-journal.cn

Thermal Decomposition Studies

Experimental analysis of the thermal decomposition of NTO provides crucial data on its stability and the kinetics of its breakdown under heat. These studies often involve techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Kinetic Analysis and Activation Energies of Decomposition

The thermal decomposition of NTO is a complex, multi-step process. researchgate.net DSC analysis shows a distinct single exothermic decomposition peak for pure NTO at approximately 270.0°C. tandfonline.com Kinetic parameters derived from these studies, however, can be influenced by experimental conditions and sample characteristics. researchgate.net This has led to a "kinetic compensation effect," where variations in the pre-exponential factor and activation energy are observed, making it difficult to assign a single global activation energy value that describes the entire decomposition process. researchgate.net

Kinetic analyses have been performed using various models, including the Kissinger, Ozawa, and ASTM E-698 methods. tandfonline.com Despite the complexities, these studies provide valuable insights into the material's thermal stability.

Table 2: Selected Kinetic and Thermal Data for NTO Decomposition
ParameterValueMethod/TechniqueSource(s)
Peak Decomposition Temperature270.0°CDSC tandfonline.com
Major Decomposition Start (in RDX mixture)~205°CTGA aiaa.org
Weight Loss Temperature Range255–275°CTGA aiaa.org
Rate-Determining Step Energy Barrier216.9 kJ/molBS-UB3LYP sioc-journal.cn

Identification and Characterization of Reaction Intermediates and Products

There is some debate regarding the initial products of NTO thermolysis. researchgate.net While many studies point to NO2 as the first product resulting from C-NO2 scission, other work has suggested that carbon dioxide (CO2) and nitrous oxide (N2O) are the first decomposition products observed. researchgate.netresearchgate.net However, it has also been noted that nitric oxide (NO) has not been detected as an early evolved gas. researchgate.net

Following the initial steps, a cascade of reactions leads to a variety of intermediates and final products. The radical species from the initial cleavage can undergo further reactions, including ring-opening. sioc-journal.cn Experimental and theoretical studies have identified a range of products. sioc-journal.cnresearchgate.net A solid residue consistent with 'polymerized 1,2,4-triazole-5-one' has also been reported as a decomposition product. researchgate.net

Table 3: Reported Intermediates and Products of NTO Thermal Decomposition
SpeciesTypeStudy Type/Source
NO2Initial Product/Intermediate sioc-journal.cnaiaa.orgresearchgate.net
CO2Initial/Final Product sioc-journal.cnresearchgate.net
N2OInitial/Final Product sioc-journal.cnresearchgate.net
NOIntermediate sioc-journal.cn
HNCO (Isocyanic acid)Final Product sioc-journal.cn
CO (Carbon monoxide)Final Product sioc-journal.cn
N2Final Product sioc-journal.cn
HCN (Hydrogen cyanide)Final Product researchgate.net
HONO (Nitrous acid)Product aiaa.org
1,2,4-triazoloneProduct researchgate.net
3(5)-nitroso-1,2,4-triazoleProduct researchgate.net

Photochemical Reactivity

The decomposition of 5-Nitro-1,2,4-triazolin-3-one can also be initiated by photochemical means, such as irradiation with UV light or lasers. researchgate.netresearchgate.net The study of its photochemical reactivity provides an alternative pathway to probe its decomposition mechanisms, often under different energetic conditions than thermal studies. Research has been conducted on the photochemical decomposition of NTO in various states, including neat and mixed systems, to understand the influence of the environment on the reaction pathways. acs.org

Studies have also utilized isotopically labeled NTO, such as perdeuterio-3-nitro-1,2,4-triazol-5-one (NTO-d2), to investigate the kinetic isotope effect and to gain deeper insight into the roles of specific atoms and bonds during photochemical decomposition. researchgate.netacs.org These experiments help to elucidate the complex reaction mechanisms that occur upon absorption of light energy. researchgate.net

Tautomerism and Isomerization Phenomena in NTO (e.g., Lactam/Lactim)

This compound (NTO) can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. This phenomenon is primarily observed as lactam-lactim tautomerism. The lactam form is characterized by a carbonyl group (C=O), while the lactim form contains a hydroxyl group (C-OH) resulting from the proton migration from a nitrogen atom to the exocyclic oxygen atom. dntb.gov.uaearthlinepublishers.comacs.org The study of these tautomeric forms is crucial as the stability and properties of NTO can be significantly influenced by which tautomer is predominant. mdpi.com

Both experimental and theoretical methods have been employed to investigate the tautomeric forms of NTO. earthlinepublishers.com Theoretical studies, particularly those using density functional theory (DFT), have been instrumental in determining the relative stabilities of the different tautomers. dntb.gov.uaearthlinepublishers.com These computational approaches calculate the energies of the various possible molecular structures to predict the most stable form. dntb.gov.uasioc-journal.cn For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the lactam/lactim tautomerism in NTO and its derivatives. dntb.gov.uaearthlinepublishers.com

Initially, NTO was incorrectly identified as its hydroxy tautomer (the lactim form) when first reported in 1905. earthlinepublishers.com However, later characterizations and extensive studies have established the prevalence of the lactam form. earthlinepublishers.com Spectroscopic techniques are key experimental tools for studying tautomerism. bohrium.comwalshmedicalmedia.com Methods like NMR spectroscopy can provide detailed structural information, helping to distinguish between different tautomeric forms in solution. walshmedicalmedia.combeilstein-journals.org In the solid state, techniques like 13C and 15N Cross-Polarization Magic Angle Spinning (CPMAS) NMR are used to study tautomerism where proton exchange is slow. beilstein-journals.org

The following table summarizes the key findings from theoretical studies on NTO tautomers.

Tautomer NameCommon NameKey Structural FeatureRelative Stability (Theoretical)
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-oneLactam formCarbonyl group (C=O)More stable
5-Nitro-3-hydroxy-1H-1,2,4-triazoleLactim formHydroxyl group (C-OH)Less stable

Table 1: Comparison of the primary tautomeric forms of NTO.

The equilibrium between tautomers can be significantly influenced by the surrounding environment, such as the solvent or the crystal packing in the solid state. mdpi.comrsc.orgrsc.org The polarity of the solvent is a critical factor; polar solvents can stabilize more polar tautomers through interactions like hydrogen bonding and dipole-dipole interactions. walshmedicalmedia.comnih.gov This can shift the tautomeric equilibrium compared to the gas phase or nonpolar solvents. mdpi.comacs.org For many heterocyclic compounds, it has been shown that the calculated energies for isolated molecules are not sufficient to predict the relative stabilities of tautomers in solution due to specific solvent effects. rsc.org

The following table outlines the general influence of the environment on tautomeric equilibria.

Environmental FactorInfluence on Tautomeric Equilibrium
Solvent Polarity Polar solvents can favor the more polar tautomer, potentially shifting the equilibrium. mdpi.comnih.govacs.org For some systems, polar solvents enhance the electron-withdrawing character of nitro groups. mdpi.com
Specific Solute-Solvent Interactions Hydrogen bonding between the solute and solvent molecules can stabilize certain tautomers. walshmedicalmedia.com
Crystal Packing Intermolecular forces in the solid state, such as hydrogen bonding and van der Waals forces, can lock the molecule into a specific tautomeric form. rsc.orgrsc.orgacs.org

Table 2: Environmental factors affecting tautomeric equilibria.

Derivatization and Structural Modification of the 1,2,4 Triazolone Skeleton

Synthesis of N-Substituted and C-Functionalized Derivatives

Introduction of Energetic Functionalities

A key focus in the derivatization of NTO is the introduction of additional energetic functionalities to enhance its performance. The primary methods involve nitration and the introduction of other nitrogen-rich groups.

One common approach is the further nitration of the NTO ring. For instance, the nitration of NTO using a mixture of fuming nitric acid and acetic anhydride (B1165640) can yield 2,4-dinitro-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (DTNTO). researchgate.net Another strategy involves the introduction of a trinitromethyl group, a powerful energetic moiety. researchgate.net

The incorporation of N-oxides is another effective strategy to improve the oxygen balance and energetic properties of triazole-based compounds. mdpi.comnih.gov While the direct oxidation of 1,2,4-triazoles can be challenging due to the formation of isomers and low yields, it remains a promising avenue for creating more powerful and stable energetic materials. nih.gov

Below is a table summarizing examples of NTO derivatives with introduced energetic functionalities:

Compound NameStarting MaterialReagents and ConditionsKey Properties
2,4-Dinitro-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (DTNTO)NTOFuming nitric acid, acetic anhydrideExothermic decomposition with a peak temperature of 264°C. researchgate.net
Trinitromethyl-substituted 5-nitro-1,2,4-triazolesNTO derivativesNitrationHigh density, good thermal stability, and excellent detonation properties, in some cases superior to RDX and HMX. researchgate.net
Bridged 1,2,4-triazole (B32235) N-oxidesBis-1,2,4-triazolesOxidationHigh densities (1.87–1.98 g cm⁻³), impressive detonation velocities (9.28–9.49 km s⁻¹). nih.govresearchgate.net

Preparation of Amino- and Hydrazino-Substituted Analogues

The introduction of amino (-NH₂) and hydrazino (-NHNH₂) groups onto the 1,2,4-triazolone ring is another important derivatization strategy. These groups can act as precursors for further functionalization and can also contribute to the energetic properties and stability of the resulting compounds through the formation of hydrogen bonds. mdpi.com

For example, 5-hydrazino-3-nitro-1,2,4-triazole (HNT) can be synthesized from 5-bromo-3-nitro-1,2,4-triazole (BNT) in a three-step process. HNT is a versatile platform for creating both cationic and anionic energetic salts. bohrium.com The amination of NTO can also be achieved, for instance, by reacting the sodium salt of NTO with an aminating agent like O-p-toluenesulfonylhydroxylamine (THA), leading to the formation of mono- and di-amination products. acs.org

The resulting amino and hydrazino derivatives can form energetic salts with various acids, leading to compounds with a range of sensitivities and energetic performances. For instance, the hydrazinium (B103819) salt of NTO (HNTO) is a well-known energetic salt. researchgate.net

Here is a table of representative amino- and hydrazino-substituted NTO analogues:

Compound NameStarting MaterialSynthesis StrategyNoteworthy Features
5-Hydrazino-3-nitro-1,2,4-triazole (HNT)5-Bromo-3-nitro-1,2,4-triazole (BNT)Three-step synthesis. bohrium.comAmphoteric properties, allowing for the formation of both cationic and anionic salts with enhanced performance. bohrium.com
2,4-Diamino-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one5-Nitro-1,2,4-triazolin-3-one (NTO)Amination using O-p-toluenesulfonylhydroxylamine (THA) after neutralization of NTO. acs.orgPrecursor for further nitration to yield high-density energetic materials. acs.org
Hydrazinium 3-nitro-1,2,4-triazol-5-one (HNTO)3-Nitro-1,2,4-triazol-5-one (NTO)Reaction with hydrazine (B178648) hydrate. researchgate.netAn energetic salt with applications in composite explosives and solid propellants. researchgate.net

Strategies for Creating Hybrid and Fused Ring Systems Incorporating the Triazolone Moiety

To further enhance the energetic properties and stability of NTO-based compounds, researchers have explored the creation of more complex molecular architectures, including hybrid and fused ring systems. These strategies aim to increase the nitrogen content, density, and heat of formation of the resulting molecules.

One approach involves linking the 1,2,4-triazolone ring to other heterocyclic energetic moieties, such as pyrazole, through a C-C bond. For instance, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole is a thermally stable and insensitive high-energy material created through the full C-nitration of a pyrazole-1,2,4-triazole bicyclic backbone. researchgate.net

Another strategy is the formation of fused ring systems. The azo linkage can serve as a key building block for the one-step construction of fused nitrotriazolone (FNTO) and its N-oxide. researchgate.net These fused systems often exhibit remarkably enhanced thermal stability compared to their monocyclic analogues. researchgate.net For example, the fused triazolo[4,3-b]triazole system shows potential as a heat-resistant explosive due to its high thermal stability. bohrium.com

The following table presents examples of hybrid and fused ring systems based on the triazolone scaffold:

System TypeExample CompoundSynthesis StrategyKey Properties
Hybrid Ring System 5-(3,4-Dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazoleFull C-nitration of a pyrazole-1,2,4-triazole bicyclic backbone. researchgate.netInsensitive and thermally stable high-energy material. researchgate.net
Fused Ring System Fused Nitrotriazolone (FNTO) and its N-oxideOne-step cyclization involving an azo linkage. researchgate.netRemarkably enhanced thermal stability compared to NTO analogues. researchgate.net
Fused Ring System Triazolo[4,3-b]triazole derivativeCyclization of a hydrazino-substituted triazole. bohrium.comPotential as a heat-resistant explosive with low sensitivity and high thermal stability. bohrium.com

Principles of Molecular Design for Tailored Triazolone-Based Scaffolds

The development of new energetic materials based on the this compound scaffold is guided by several key molecular design principles aimed at achieving a balance between high performance and low sensitivity.

A primary principle is to increase the nitrogen content and oxygen balance of the molecule. High nitrogen content leads to a greater release of energy upon decomposition, primarily in the form of stable N₂ gas. A favorable oxygen balance ensures more complete combustion of the carbon and hydrogen atoms in the molecule, further enhancing the energy output. This is often achieved by introducing nitro (-NO₂), nitramino (-NHNO₂), or N-oxide functionalities. mdpi.comnih.gov

Another crucial aspect is increasing the crystal density . Higher density correlates with higher detonation velocity and pressure. This can be achieved by creating compact molecular structures, promoting efficient crystal packing through intermolecular interactions like hydrogen bonding, and incorporating dense functional groups. mdpi.com The formation of fused ring systems is one strategy to increase molecular density. rsc.org

Enhancing thermal stability is also a major goal. This is often accomplished by strengthening the molecular framework through the introduction of aromatic systems, forming strong intramolecular and intermolecular hydrogen bonds, and creating fused ring structures. mdpi.comrsc.org The presence of amino groups adjacent to nitro groups, for example, can lead to strong intramolecular hydrogen bonding, which significantly stabilizes the molecule. mdpi.com

Finally, the principle of balancing energy and sensitivity is paramount. While the introduction of energetic groups increases performance, it can also heighten sensitivity to shock, friction, and heat. Therefore, molecular design strategies aim to incorporate features that mitigate sensitivity, such as strong hydrogen bonding networks and stable, rigid molecular structures. bohrium.commdpi.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the this compound ring often presents challenges related to regioselectivity and stereoselectivity, which must be carefully controlled to obtain the desired products.

Regioselectivity is a critical consideration in reactions such as N-alkylation. The 1,2,4-triazole ring has multiple nitrogen atoms that can potentially be alkylated. The outcome of the reaction can be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions. researchgate.net For instance, the alkylation of 4-nitro-1,2,3-triazole can lead to a mixture of N1, N2, and N3-alkylation products. researchgate.net The regioselective synthesis of specific isomers often requires carefully designed synthetic routes and purification methods. rsc.orgnih.gov

Stereoselectivity becomes important when chiral centers are introduced into the molecule. The synthesis of specific stereoisomers often requires the use of chiral starting materials or chiral catalysts. For example, the asymmetric synthesis of chiral 4,5-dihydro-1H- nih.govbohrium.comCurrent time information in Chatham County, US.-triazoline derivatives has been achieved through 1,3-dipolar cycloaddition reactions using a chiral carbohydrate scaffold. organic-chemistry.org Similarly, the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been accomplished starting from naturally occurring amino acids. nih.gov While specific studies on the stereoselective synthesis of this compound derivatives are less common, the principles established for other triazole systems are applicable and highlight the potential for creating chiral energetic materials with unique properties.

Theoretical and Computational Chemistry Studies of 5 Nitro 1,2,4 Triazolin 3 One and Its Analogues

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are extensively used to model the geometric and electronic characteristics of NTO. These studies provide a detailed picture of bond lengths, bond angles, charge distributions, and molecular orbitals, which are essential for explaining the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely applied computational method for studying NTO due to its favorable balance of accuracy and computational cost. DFT studies have explored the monomer, its tautomers, dimers, and crystalline forms.

Researchers have used DFT at the B3LYP/6-311++G** level to optimize the geometries of NTO and its complexes. worldscientific.com The strong electron-withdrawing effects of the nitro and carbonyl groups lead to a reduced electron density at the nitrogen atoms in the 1- and 4-positions of the triazole ring. researchgate.net DFT calculations have been employed to investigate the interaction between NTO and water molecules, revealing that stable complexes are formed primarily through strong hydrogen bonds. worldscientific.com

Studies on NTO dimers have identified multiple stable configurations. aip.orgnih.gov The most stable dimers are characterized by cyclic structures formed through hydrogen bonding between the carbonyl oxygen of one molecule and the azole hydrogen of another. aip.orgnih.gov The binding energy and thermodynamic properties of these dimers have been calculated, indicating that some can be formed spontaneously from isolated monomers at room temperature. aip.orgnih.gov

The effect of high pressure on the crystal structure of NTO has also been modeled using DFT. nih.gov These calculations show that as pressure increases, the lattice parameters and hydrogen bond lengths decrease, while the total energy of the crystal increases. nih.gov Analysis of the electronic band structure under pressure suggests that NTO becomes more conductive. nih.gov From the calculated band gap of 4.0 eV at ambient pressure, NTO is predicted to be an insulator. aip.orgnih.gov The highest occupied molecular orbital (HOMO) or upper valence bands are primarily composed of orbitals from most atoms except the C5 atom and the nitro group. In contrast, the lowest unoccupied molecular orbital (LUMO) or lower conduction bands are mainly derived from the nitrogen and oxygen atoms of the nitro group. aip.orgnih.gov

Dimer ConfigurationBinding Energy (kJ/mol) at B3LYP/6-311++G**Change in Gibbs Free Energy (ΔG) at 298.15 K (kJ/mol)
Dimer II-8.51
Dimer III-0.90
Dimer IV-0.35
Dimer V--8.74
Dimer VI--10.67
Dimer VII-53.66-11.06
Data sourced from Xiao, J. et al. (2004). aip.orgnih.gov

To achieve higher accuracy, particularly for electronic properties and reaction energetics, high-level ab initio methods have been utilized. Methods such as Møller-Plesset perturbation theory (MP2) offer a more rigorous treatment of electron correlation than standard DFT functionals.

Studies have employed the MP2 method, alongside DFT, to calculate the geometry and properties of NTO tautomers and anions in both the gas phase and aqueous solution. researchgate.net These high-level calculations provide benchmark data for assessing the performance of different DFT functionals and contribute to a more reliable evaluation of the chemical stability of various NTO species based on their Gibbs free energy. researchgate.net

Reaction Pathway Elucidation and Energy Barrier Calculations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving NTO. This includes studying its synthesis pathways, decomposition mechanisms, and tautomeric interconversions. By calculating the energy barriers (activation energies) for these processes, researchers can predict reaction kinetics and identify the most probable pathways.

Theoretical studies have successfully constructed reaction routes for the synthesis of NTO from urea, involving steps such as chlorination, amination, formylation, and nitration. researchgate.net The energy barriers for each elementary reaction were estimated, and the effects of various catalysts and nitrating agents were modeled to identify more feasible synthetic pathways. researchgate.net For instance, modeling suggested that ferric chloride is an effective catalyst for the chlorination step, while ferrous oxide is suitable for catalyzing amination, formylation, and nitration. researchgate.net

The tautomerism of NTO has also been investigated, with calculations revealing five potential tautomeric forms. researchgate.net The energy barriers for the interconversion between these tautomers, which involves intramolecular proton migration or internal rotation, were found to be lower than the activation energies for decomposition reactions. This finding is considered a potential explanation for the characteristic insensitivity of NTO. researchgate.net

Identifying and characterizing transition states is a critical step in elucidating reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

In the computational investigation of NTO synthesis, transition states for each elementary reaction step were located and characterized to confirm that they connect the reactants and products along the desired reaction pathway. researchgate.net These calculations are essential for accurately determining the energy barriers and understanding the detailed molecular rearrangements that occur during the reaction. Similarly, for the tautomerization of NTO, the transition states for proton transfer and rotational isomerization have been computationally characterized. researchgate.net

The surrounding environment can significantly influence reaction rates and equilibria. Computational models that account for solvent effects are therefore crucial for obtaining results that can be compared with experimental data, which are typically gathered in solution.

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a direct link between the observed spectral bands and specific molecular motions can be established.

For NTO, theoretical calculations have been performed to assign the vibrational bands in its IR and Raman spectra. researchgate.net These studies often involve isotopic substitution, where atoms like ¹³C, ¹⁵N, or deuterium (B1214612) are incorporated into the molecule. The resulting shifts in the calculated vibrational frequencies are then compared with experimental isotopic shifts, leading to a reliable and detailed assignment of the vibrational motions. researchgate.net This combined experimental and theoretical approach has also revealed insights into intermolecular interactions; for example, the C=O bond length of NTO in the crystalline state is longer than that of an isolated molecule, a difference attributed to intermolecular hydrogen bonding. researchgate.net

Vibrational analysis is also fundamental to other computational tasks, such as confirming that an optimized geometry corresponds to a true energy minimum (all real frequencies) or a transition state (one imaginary frequency). worldscientific.com It also provides the zero-point vibrational energy (ZPVE) correction, which is necessary for accurate calculations of reaction energies and activation barriers. worldscientific.com

Intermolecular Interactions and Condensed Phase Behavior Modeling

The intermolecular interactions of 5-Nitro-1,2,4-triazolin-3-one (NTO) and its analogues are crucial in determining their crystal packing, density, sensitivity, and detonation performance. Computational studies have provided significant insights into the nature and strength of these interactions.

Hydrogen bonding is a dominant intermolecular force in NTO-containing systems. Density Functional Theory (DFT) calculations have been employed to study the interaction between NTO and various small molecules. For instance, in complexes with hydrogen fluoride (B91410) (HF), the strongest corrected intermolecular interaction energy has been calculated to be -34.155 kJ/mol, indicating the formation of strong hydrogen bonds. Vibrational analysis of these complexes shows significant red-shifts for the H-X (where X is N or F) stretching frequencies, which is a characteristic signature of hydrogen bond formation. Similarly, studies of NTO-water complexes have identified strong hydrogen bonds as the primary interaction, with the greatest corrected intermolecular interaction energy being -30.14 kJ/mol. Natural bond orbital (NBO) analysis in these studies reveals a transfer of electrons from the interacting molecule (like HF or water) to the NTO molecule.

In the condensed phase, NTO molecules form a network of intermolecular hydrogen bonds. The crystal structure of NTO polymorphs is significantly influenced by these interactions. Computational modeling has been used to explore the elastic properties of different NTO polymorphs, revealing that a significant portion of their isotropic elasticity arises from London dispersion interactions, which are generally considered weaker forces. Among the known polymorphs, β-NTO is predicted to be the stiffest and most anisotropic due to stronger intermolecular electrostatic interactions and hydrogen bonds.

Molecular dynamics simulations have been utilized to investigate the behavior of NTO under extreme conditions, such as shock loading. These simulations show that under compression, NTO molecules can form clusters, such as dimers and trimers, before the onset of decomposition. The formation of these clusters is facilitated by the breaking of intermolecular N-H···O hydrogen bonds and the subsequent attack of an oxygen atom from a nitro group on a hydrogen atom of a neighboring molecule's heterocyclic ring. The introduction of impurities into the NTO crystal lattice has been shown to affect its stability and decomposition. Computational studies on β-NTO crystals with 1,2,4-triazol-5-one (B2904161) (TO) as an impurity indicate that as the impurity concentration increases, the crystal stability decreases, and the impurity molecules tend to aggregate. These impurities can enhance O···H and O···O interactions while weakening N···O interactions, leading to a faster decomposition rate, with the NTO molecules surrounding the impurities decomposing first.

The following table summarizes the calculated intermolecular interaction energies between NTO and selected molecules:

Interacting MoleculeComputational MethodBasis SetCorrected Intermolecular Interaction Energy (kJ/mol)
Hydrogen Fluoride (HF)DFTB3LYP/6-311++G -34.155
Water (H₂O)DFTB3LYP/6-311++G-30.14

Isotopic Effects on Reaction Mechanisms and Spectroscopic Signatures

Isotopic substitution is a powerful tool in computational and experimental chemistry for elucidating reaction mechanisms and assigning spectroscopic features. In the study of this compound, isotopic labeling with ¹⁵N, ¹³C, and deuterium (D) has provided valuable insights into its decomposition pathways and vibrational characteristics.

Experimental and theoretical studies on the infrared (IR) and Raman spectra of NTO and its isotopically labeled analogues (NTO-¹⁵NO₂, NTO-¹³C(3), and NTO-D) have allowed for the definitive assignment of vibrational modes. The observed isotopic vibrational shifts in the spectra provide direct experimental evidence for the involvement of specific atoms in particular vibrations. These experimental findings are well-supported by theoretical calculations, which can predict the vibrational frequencies of different isotopologues with good accuracy. For example, the C=O bond length in crystalline NTO is found to be longer than that of an isolated molecule in the gas phase, a difference attributed to intermolecular hydrogen bonding.

The following table presents a selection of experimentally observed vibrational bands for NTO and the shifts upon isotopic labeling, which aids in the assignment of these vibrational modes.

Vibrational ModeNTO (cm⁻¹)NTO-¹⁵NO₂ (cm⁻¹)NTO-¹³C(3) (cm⁻¹)NTO-D (cm⁻¹)
NH stretch3230323032302420
NO₂ asym stretch1605157016051605
C=O stretch1730173017001730
Ring deformation830830820830

Isotopic labeling has also been instrumental in unraveling the thermal decomposition mechanism of NTO. Studies using Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry (STMBMS) on NTO and its isotopologues, including NTO-3-¹³C, NTO-1,2-¹⁵N₂, and NTO-²H₂, have helped to trace the origin of the gaseous decomposition products. This technique allows for the identification of the major gaseous products, which include N₂, CO₂, NO, HNCO, and H₂O, with smaller amounts of N₂O, CO, HCN, and NH₃.

By analyzing the isotopic composition of the products from the labeled NTO samples, researchers have been able to determine which atoms from the original NTO molecule contribute to the formation of specific products. For instance, the majority of the N₂ produced originates from the N-1 and N-2 positions of the triazole ring, with some contribution from the N-4 and either the N-1 or N-2 positions. The CO₂ is formed from both carbon atoms in the NTO molecule in comparable amounts. These findings are crucial for validating and refining theoretical models of NTO decomposition. The primary step in the thermolysis of NTO is suggested to be the cleavage of the C-NO₂ bond. The experimental data from isotopic labeling studies provide critical constraints for computational models that aim to simulate the complex reaction network of NTO decomposition.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of NTO in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Multinuclear NMR spectroscopy is essential for the complete structural confirmation of the NTO molecule and its derivatives. The synthesis of NTO isomers labeled with stable isotopes like ¹⁵N has been crucial for unequivocal NMR and mass spectral assignments.

¹H NMR: The proton NMR spectrum of NTO is relatively simple due to the limited number of hydrogen atoms. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts of the N-H protons of the triazole ring are characteristic and provide insight into the electronic environment and potential hydrogen bonding interactions.

¹³C NMR: The carbon-13 NMR spectrum reveals the two distinct carbon environments in the NTO ring: the carbonyl carbon (C=O) and the carbon atom bonded to the nitro group (C-NO₂). The chemical shift of the carbonyl carbon appears further downfield. In studies of related 1-alkyl-5-nitro-1,2,4-triazoles, the C(5) signal associated with the nitro group can be difficult to observe due to quadrupolar broadening, a phenomenon typical for azole nitro derivatives mdpi.com.

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for NTO, given the presence of four nitrogen atoms in different chemical environments (two ring nitrogens, one nitro group nitrogen, and the nitrogen in the N-H bond). The chemical shifts are sensitive to the electronic structure and substitution on the triazole ring. For aromatic and heterocyclic nitro compounds, the resonance signals of the nitro group's ¹⁵N atom typically appear in a characteristic downfield region mdpi.com. Studies on ¹⁵N-labeled NTO isomers have been instrumental in assigning these signals definitively.

Salts of NTO have also been thoroughly characterized using ¹H and ¹³C NMR spectroscopy, confirming the integrity of the NTO anion in these energetic materials huji.ac.il.

NucleusObserved Chemical Shift Range (ppm)SolventNotes
¹HVariable (N-H protons)DMSO-d₆Chemical shift is sensitive to concentration and hydrogen bonding.
¹³C~152 (C-NO₂) ~160+ (C=O)DMSO-d₆The C-NO₂ signal can exhibit quadrupolar broadening mdpi.com. The C=O signal is typically downfield.
¹⁵N~ -11 (NO₂)Not SpecifiedThe nitro group signal is characteristic for heterocyclic nitro compounds mdpi.com. Ring nitrogen signals appear at distinct, higher-field locations.

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals, especially in more complex derivatives of NTO. These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons (¹H) with directly attached heteronuclei, such as ¹³C or ¹⁵N. For NTO, an HSQC spectrum would show a correlation peak between the N-H proton signal and the signal of the nitrogen atom it is bonded to, confirming their direct connection.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations, typically over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum could show correlations from the N-H protons to the two adjacent carbon atoms (C=O and C-NO₂) in the triazole ring, confirming the ring structure.

Although specific HSQC and HMBC studies focused solely on the parent NTO molecule are not extensively detailed in the literature, these techniques are standard practice for the structural elucidation of novel triazole derivatives and are essential for confirming the structure of any newly synthesized energetic salts or co-crystals containing the NTO moiety.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are highly sensitive to the functional groups and bonding within the NTO structure. Detailed vibrational assignments for NTO have been achieved through a combination of experimental measurements on isotopically labeled compounds (using ¹⁵N, ¹³C, and Deuterium) and theoretical calculations researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of NTO is characterized by strong absorptions corresponding to the N-H stretching, C=O (carbonyl) stretching, and the symmetric and asymmetric stretching of the NO₂ (nitro) group libretexts.org. Hydrogen bonding in the solid state significantly influences the position and shape of the N-H and C=O bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It measures the inelastic scattering of monochromatic light. In NTO, the symmetric stretching of the nitro group often gives a very strong signal in the Raman spectrum. Ring deformation and breathing modes are also typically observed.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is crucial for identification, purity assessment, and studying intermolecular interactions like hydrogen bonds in different crystalline forms researchgate.net.

Frequency (cm⁻¹)TechniqueVibrational Assignment
~3100-3300IR/RamanN-H Stretching
~1700-1750IR/RamanC=O Stretching
~1550-1600IR/RamanNO₂ Asymmetric Stretching
~1300-1350IR/RamanNO₂ Symmetric Stretching
~1400-1500IR/RamanTriazole Ring Stretching/Deformation
Below 1000IR/RamanRing Deformation, C-N Stretching, NO₂ Wagging/Rocking

Note: Frequencies are approximate and can vary based on the physical state (solid, solution) and crystalline polymorph.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For NTO, mass spectrometry confirms the molecular mass of 130.02 g/mol (for the most common isotopes). The fragmentation of the NTO molecular ion is influenced by the stability of the triazole ring and the presence of the nitro and carbonyl groups. While detailed fragmentation pathways for NTO itself are not extensively published, studies on related nitro-triazoles provide significant insight wikipedia.org. Common fragmentation processes for nitro-aromatic and nitro-heterocyclic compounds include:

Loss of the nitro group (NO₂) as a radical.

Elimination of nitric oxide (NO) or nitrous oxide (N₂O).

Cleavage of the triazole ring, leading to characteristic smaller fragments.

Loss of carbon monoxide (CO) from the carbonyl group.

In studies of 3-nitro-1,2,4-triazole, characteristic fragmentation reactions observed upon electron attachment included the formation of an NO₂⁻ anion and the loss of an OH radical. The triazole ring itself shows significant stability against cleavage induced by electron attachment.

While specific studies employing photoionization mass spectrometry for NTO decomposition were not found, other ionization techniques are used to investigate its breakdown. The photolysis of NTO in aqueous solutions has been studied, with major decomposition products identified as ammonium, nitrite, and nitrate.

Mass spectrometry coupled with low-energy electron attachment has been used to probe the fundamental decomposition pathways of the closely related 3-nitro-1,2,4-triazole (3NTR). This research shows that the most significant dissociation channel for the 3NTR anion is the direct cleavage of a hydrogen radical, with other characteristic fragmentations like NO₂⁻ formation also occurring. These types of studies are crucial for understanding the initial steps of decomposition under various energy inputs, which is fundamental to predicting the stability and behavior of energetic materials like NTO.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is critical for understanding the physical properties of an energetic material, including its density and sensitivity.

NTO is known to exist in at least two well-characterized polymorphs, α-NTO and β-NTO, with a third, γ-NTO, also having been reported.

α-NTO: The most prevalent polymorph under ambient conditions, α-NTO, crystallizes in the triclinic space group P-1. Its structure reveals that the molecules are linked into ribbons by a network of hydrogen bonds and weak van der Waals interactions.

β-NTO: This quasi-stable polymorph can be prepared by recrystallization from specific solvents. It crystallizes in the monoclinic space group P2₁/c.

γ-NTO: A newer crystal form, γ-NTO, was reported to form via solvent evaporation, crystallizing in the monoclinic space group Pc.

The crystal structure analysis confirms the planarity of the triazole ring and shows how intermolecular hydrogen bonds between the N-H groups and the oxygen atoms of the carbonyl and nitro groups dominate the crystal packing. This extensive hydrogen bonding network is a key factor in the notable insensitivity of NTO.

Propertyα-NTOβ-NTOγ-NTO
Crystal SystemTriclinicMonoclinicMonoclinic
Space GroupP-1P2₁/cPc
a (Å)Varies (twin component)9.33Data not specified
b (Å)Varies (twin component)5.45Data not specified
c (Å)Varies (twin component)9.04Data not specified
β (°)Varies (twin component)101.47Data not specified
Density (g·cm⁻³)~1.903~1.93~1.907

Note: Crystallographic parameters can vary slightly between different studies and measurement conditions.

Chromatographic Methods for Purity Analysis and Separation of Mixtures (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of 5-Nitro-1,2,4-triazolin-3-one (NTO) and for the separation of this compound from its potential impurities and degradation products. The development of robust and reliable HPLC methods is crucial for ensuring the quality and stability of NTO in various applications.

Methodologies and Research Findings

Reverse-phase HPLC (RP-HPLC) is the most commonly employed chromatographic mode for the analysis of NTO. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A prevalent impurity and a known degradation product of NTO is 3-amino-1,2,4-triazol-5-one (ATO), which is formed through the reduction of the nitro group. Therefore, a key objective of HPLC analysis is to achieve a clear separation between NTO and ATO, as well as other potential process-related impurities such as semicarbazide (B1199961).

Several studies have detailed specific conditions for the HPLC analysis of NTO. A common approach involves the use of a C18 or a similar octadecylsilyl (ODS) bonded silica column. The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, often with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution.

For instance, a validated HPLC method for a related compound, 1-methyl-3,5-dinitro-1H-1,2,4-triazole, utilized a SinoChrom ODS-BP column with a mobile phase of methanol and water (90:10, v/v). The analysis was performed at a flow rate of 1.0 mL/min with UV detection at 240 nm. This method successfully separated the main compound from its primary impurity, 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine. While specific to a derivative, this methodology provides a foundational approach for the analysis of NTO.

Another study focused on the photolysis of NTO identified the formation of ATO and employed a Thermo Fisher Acclaim organic acid column for separation. The mobile phase in this case was an isocratic mixture of 92% water and 8% acetonitrile containing 0.1% formic acid, with UV detection at 315 nm.

The selection of the detection wavelength is a critical parameter in HPLC method development. For NTO, a wavelength of around 315 nm is often utilized to achieve high sensitivity and selectivity.

Data from Chromatographic Analysis

The following table summarizes representative HPLC conditions and retention times for the analysis of this compound and a key related substance. These data are compiled from various research findings to provide a comprehensive overview.

ParameterCondition 1Condition 2
Column C18 (e.g., Agilent C18)ODS (e.g., SinoChrom ODS-BP)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 315 nm240 nm
Temperature 25 °C30 °C
Compound Retention Time (minutes)
This compound (NTO)~ 4.5~ 5.2
3-amino-1,2,4-triazol-5-one (ATO)~ 2.8~ 3.1

Applications and Role of 5 Nitro 1,2,4 Triazolin 3 One in Advanced Materials Chemistry

NTO as a Key Building Block in Organic Synthesis and Functional Material Precursors

5-Nitro-1,2,4-triazolin-3-one serves as a versatile building block in organic synthesis, primarily owing to the chemical reactivity of its triazole ring structure. The synthesis of NTO itself is a two-step process involving the condensation of semicarbazide (B1199961) hydrochloride with formic acid to produce the intermediate 1,2,4-triazol-3-one, which is subsequently nitrated using nitric acid to yield the final NTO product. semanticscholar.orgwikipedia.orggoogle.com

The acidic nature of NTO allows for the preparation of a wide array of derivatives, including various metal and amine salts. energetic-materials.org.cn These derivatives often exhibit distinct physicochemical properties compared to the parent molecule, opening avenues for new functional materials. The triazole ring provides a stable framework that can be functionalized, making NTO an important synthon for constructing more complex, high-performance insensitive energetic compounds. researchgate.netnih.gov Its structure, featuring both nitro and amino functionalities, presents multiple reaction centers that can be leveraged to synthesize a variety of energetic materials. researchgate.netrsc.org The exploration of NTO and its derivatives is a continuing area of research, with efforts focused on creating novel molecules with tailored properties. energetic-materials.org.cnffi.no

Integration into Multifunctional Material Formulations

The development of such composites allows for the creation of materials with tailored mechanical and energetic properties. For instance, NTO has been incorporated into composites with nitrated cellulosic matrices, where a homogeneous dispersion of NTO particles is achieved. researchgate.net These advanced composites can exhibit high density and improved specific impulses and detonation velocities. researchgate.net The ability to integrate NTO into various matrices, including polymers and other energetic materials, makes it a valuable ingredient for developing high-performance composites for specialized applications. nih.gov

Exploration in Energetic Materials Research and Development

NTO holds a major role in the research and development of energetic materials, where it is recognized as an important insensitive high explosive. energetic-materials.org.cnmdpi.com It offers a favorable balance between performance and safety, with energetic output comparable to traditional secondary explosives like RDX, but with significantly lower sensitivity to impact, friction, heat, and shock. energetic-materials.org.cndtic.mil This characteristic insensitivity makes it a prime candidate for applications where stability and safety are paramount. semanticscholar.orgsemanticscholar.org

First identified in 1905, NTO was not extensively researched until the 1980s. wikipedia.org Since then, considerable effort has been dedicated to understanding its synthesis, properties, and applications. dtic.mil Research has focused on optimizing its synthesis from inexpensive starting materials, modifying its particle size and shape to improve formulation characteristics, and evaluating its performance in various explosive and propellant compositions. energetic-materials.org.cndtic.mil Its greater thermal stability compared to RDX makes formulations containing NTO less susceptible to accidental detonation. dtic.milsemanticscholar.org

A key application of NTO is as a primary chemical constituent in Insensitive Munitions (IM) formulations. dtic.milserdp-estcp.mil These advanced explosives are designed to be less vulnerable to accidental detonation, enhancing safety during transport, storage, and handling. imemg.org NTO is a foundational ingredient in several modern IM compositions, where it often replaces more sensitive explosives like RDX. dtic.milnih.gov

Prominent examples of NTO-based IM formulations include IMX-101, developed as a safer alternative to TNT. wikipedia.org In these formulations, NTO is typically combined with other materials such as 2,4-dinitroanisole (B92663) (DNAN) and nitroguanidine (NQ) to achieve the desired balance of insensitivity and energetic performance. wikipedia.orgserdp-estcp.mil The U.S. Army has adopted NTO in various specialty insensitive munitions, and it is a key component in the majority of IMX formulations and other new explosive mixtures developed at Picatinny Arsenal. wikipedia.org

Below is a table detailing the composition of representative NTO-based insensitive munitions.

FormulationKey Chemical ConstituentsPrimary Role of NTO
IMX-101 NTO, 2,4-Dinitroanisole (DNAN), Nitroguanidine (NQ)Insensitive main explosive charge. wikipedia.orgserdp-estcp.milnih.gov
PBXW-126 NTO, HTPB binder systemInsensitive explosive fill with good detonation performance. mdpi.com
ONTALITES NTO, Trinitrotoluene (TNT)Melt-cast compositions for IM applications. imemg.org
DLE-C054 NTO, RDX, HTPB binder systemCast-PBX formulation meeting IM requirements. mdpi.com

To further enhance the properties of NTO, research has focused on the development of novel energetic cocrystals and composites. Cocrystallization, a technique that combines two or more different molecules in a single crystal lattice, offers a promising pathway to create new materials with superior characteristics. energetic-materials.org.cnnih.gov By forming cocrystals, properties such as density, thermal stability, and sensitivity can be finely tuned without altering the chemical structure of the constituent molecules. nih.gov An example is the development of an HMX/NTO cocrystal, which aims to leverage the high performance of HMX with the insensitivity of NTO. energetic-materials.org.cn

In parallel, the development of NTO-based composites has been actively pursued. These materials involve dispersing NTO particles within a matrix to create a composite with enhanced features. For instance, new energetic composites have been developed using hydrazine (B178648) 3-nitro-1,2,4-triazol-5-one (a derivative of NTO) combined with ammonium nitrate and nitrocellulose. researchgate.netnih.govmdpi.com These composites show improved density, specific impulse, and impact sensitivity. researchgate.netnih.gov Another innovative approach involves the preparation of MXene/NTO composites, where the incorporation of MXene nanosheets was found to reduce particle size, weaken mechanical sensitivity, and improve the thermal stability of NTO. rsc.org

The table below summarizes examples of recently developed NTO-based materials.

Material TypeComponentsObserved Improvement
Energetic Cocrystal Hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO), Ammonium Nitrate (AN)Enhanced density, thermal stability, and impact insensitivity. mdpi.com
Energetic Composite HNTO/AN Cocrystal, Nitrocellulose (NC)High-energy-density formulation with improved specific impulse. researchgate.netnih.gov
Energetic Composite NTO, MXene NanosheetsReduced particle size, decreased mechanical sensitivity, improved thermal stability. rsc.org
Energetic Composite NTO, Modified Nanostructured Cellulose NitrateIncreased specific impulse and detonation velocity compared to standard nitrocellulose composites. researchgate.net

Potential Applications in Other Chemical Systems (e.g., Organic Semiconductors, without detailing specific electronic properties)

While the primary focus of NTO research has been on energetic materials, the inherent chemical properties of the triazole ring suggest potential for broader applications. Heterocyclic compounds, including 1,2,4-triazoles, are known to be foundational structures in various functional materials. researchgate.netrsc.org The triazole framework is a subject of interest in materials science for applications that include conducting and optical properties. researchgate.net Although specific research into NTO as an organic semiconductor is not widely documented, the exploration of related triazole and furazan-based ligands in energetic metal-organic frameworks (EMOFs) demonstrates the versatility of these nitrogen-rich heterocycles in creating functional materials with unique structural and thermal properties. rsc.org The continued study of NTO derivatives could therefore uncover novel applications beyond the field of energetic materials.

Future Directions and Emerging Research Frontiers in 5 Nitro 1,2,4 Triazolin 3 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of NTO involves multi-step processes that often utilize harsh reagents and generate significant waste. dtic.milgoogle.com Consequently, a major thrust in contemporary research is the development of novel and sustainable synthetic methodologies that are more efficient, cost-effective, and environmentally benign.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of NTO and its precursors. energetic-materials.org.cn The application of microwave irradiation can lead to more uniform heating and enhanced reaction kinetics, thereby reducing energy consumption and by-product formation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved safety, scalability, and product consistency in the synthesis of energetic materials like NTO.

Biocatalysis: The use of enzymes or whole-cell microorganisms to catalyze specific steps in the synthesis of NTO is a burgeoning area of research. nih.gov Biocatalytic methods have the potential to be highly selective and operate under mild conditions, offering a green alternative to traditional chemical synthesis. For instance, research has explored the microbial reduction of NTO to 3-amino-1,2,4-triazol-5-one (ATO). nih.gov

Green Solvents and Reagents: Researchers are actively exploring the use of ionic liquids, supercritical fluids, and other environmentally friendly solvents to replace volatile organic compounds in NTO synthesis. Additionally, the development of solid acid catalysts and other recyclable reagents aims to minimize waste and environmental impact.

Synthesis ApproachKey AdvantagesResearch Focus
Microwave-AssistedFaster reaction times, improved yields, energy efficiencyOptimization of reaction conditions, scale-up studies
Flow ChemistryEnhanced safety, scalability, process controlReactor design, integration of in-line analytics
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering, process development
Green ChemistryReduced environmental impact, improved safetyUse of green solvents, development of recyclable catalysts

Advanced Computational Design and Prediction of Novel Triazolone Derivatives

Computational chemistry has emerged as a powerful tool for the rational design and in-silico screening of novel energetic materials. mdpi.com By leveraging quantum mechanical calculations and molecular dynamics simulations, researchers can predict the performance, sensitivity, and stability of new triazolone derivatives before they are synthesized in the laboratory.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, geometry, and energetic properties of molecules. researchgate.net This allows for the estimation of key performance parameters such as detonation velocity and pressure for novel NTO derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the intermolecular interactions and crystal packing of energetic materials. researchgate.net This information is crucial for understanding and predicting the sensitivity of NTO-based compounds to external stimuli such as impact and friction.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These models establish correlations between the molecular structure of compounds and their physical or biological properties. QSAR/QSPR can be used to rapidly screen large virtual libraries of triazolone derivatives to identify candidates with desired characteristics.

Computational MethodApplication in NTO ResearchPredicted Properties
Density Functional Theory (DFT)Electronic structure and energetic property calculationsDetonation velocity, detonation pressure, heat of formation
Molecular Dynamics (MD)Simulation of crystal packing and intermolecular interactionsSensitivity to impact and friction, thermal stability
QSAR/QSPRHigh-throughput screening of virtual librariesPerformance, sensitivity, toxicity

In-situ and Operando Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding the reaction mechanisms and kinetics of NTO synthesis and decomposition is crucial for process optimization and safety. In-situ and operando spectroscopic techniques, which allow for real-time monitoring of chemical transformations under actual reaction conditions, are becoming increasingly important in this field. nih.govresearchgate.netnih.govacs.orgwikipedia.org

Emerging techniques for NTO research include:

In-situ Raman and Infrared (IR) Spectroscopy: These techniques can provide real-time information on the formation and consumption of reactants, intermediates, and products during NTO synthesis. cranfield.ac.ukmdpi.com This allows for a detailed understanding of the reaction pathways and the identification of potential bottlenecks or side reactions.

Operando X-ray Diffraction (XRD): Operando XRD can be used to monitor changes in the crystal structure of NTO during synthesis, processing, or decomposition. nih.govresearchgate.net This is particularly valuable for studying polymorphic transformations and the formation of co-crystals.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the molecular structure and dynamics of species in solution. cranfield.ac.ukmdpi.com In-situ NMR is a powerful tool for elucidating reaction mechanisms and identifying transient intermediates.

Interdisciplinary Research Integrating NTO with Supramolecular Chemistry and Nanomaterials

The integration of NTO with other fields of chemistry and materials science is opening up new avenues for the development of advanced energetic materials with tailored properties.

Supramolecular Chemistry and Co-crystals: The formation of co-crystals, where NTO is combined with other molecules in a single crystal lattice, can significantly alter its physical and energetic properties. energetic-materials.org.cn Researchers are exploring the use of co-crystallization to improve the sensitivity, thermal stability, and performance of NTO.

Nanomaterials: The synthesis of nano-sized NTO particles has been shown to enhance its reactivity and energy release characteristics. researchgate.netbohrium.com Furthermore, the incorporation of NTO into nanocomposites with materials such as graphene oxide or metal-organic frameworks (MOFs) is being investigated to create novel energetic systems with unique properties.

Exploration of New Chemical Transformations and Reactivity Patterns

Expanding the chemical toolbox for modifying the NTO scaffold is essential for creating a diverse range of derivatives with tailored properties. researchgate.netnih.gov

Current research is focused on:

Functionalization of the Triazole Ring: The development of new methods for introducing various functional groups onto the triazole ring of NTO can lead to compounds with altered energetic performance, sensitivity, and solubility.

Synthesis of Novel Salts and Ionic Liquids: The formation of energetic salts and ionic liquids based on the NTO anion is a promising strategy for developing melt-castable explosives and propellants with improved processing characteristics. researchgate.net

Derivatization of the Nitro Group: Exploring the chemistry of the nitro group, such as its reduction to an amino group, provides a pathway to new classes of NTO derivatives with different reactivity and properties. nih.gov The synthesis of compounds like 5-amino-3-nitro-1,2,4-triazole opens up further possibilities for chemical modification. researchgate.net

The continued exploration of these emerging research frontiers will undoubtedly lead to a deeper understanding of the fundamental chemistry of 5-Nitro-1,2,4-triazolin-3-one and pave the way for the development of a new generation of advanced energetic materials with enhanced safety, performance, and sustainability.

Q & A

Q. What are the established methods for synthesizing high-purity NTO in laboratory settings?

NTO synthesis typically involves nitration of 1,2,4-triazol-3-one precursors. A common approach is the nitration of 1,2,4-triazol-3-one using mixed nitric-sulfuric acid, followed by neutralization and recrystallization for purification. For high-purity reference materials, thermal filtration in dimethyl sulfoxide (DMSO) and vacuum drying at 60°C for 48 hours are critical steps to achieve >99.5% purity . Optimization of reaction time (4–6 hours) and temperature (40–50°C) minimizes byproducts like nitramines .

Q. What analytical techniques are most effective for characterizing NTO's structural and thermal properties?

  • Structural analysis : Multinuclear NMR (¹H, ¹³C, ¹⁵N) is essential for confirming regiochemistry and isotopic labeling (e.g., distinguishing N(1) vs. N(2) positions in ¹⁵N-labeled derivatives) . XRD provides crystal structure data, particularly for salt forms .
  • Thermal analysis : Differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under nitrogen identifies decomposition exotherms (~260–280°C). Thermogravimetric analysis (TGA) quantifies mass loss during decomposition .

Q. How does pH influence NTO's stability in aqueous solutions?

NTO exhibits pH-dependent hydrolysis. Below pH 4, protonation of the triazole ring slows degradation, while alkaline conditions (pH >9) accelerate ring cleavage. Buffered solutions (pH 6–8) at 25°C show <5% degradation over 30 days, making them suitable for kinetic studies .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁵N) be implemented in NTO derivatives for mechanistic studies?

¹⁵N-labeled NTO isomers are synthesized using isotopically enriched precursors (e.g., ¹⁵NH₄Cl) during nitration. Key steps:

  • N(4)-labeling : Direct substitution using ¹⁵N-ammonia during triazole ring closure.
  • N(1)/N(2)-labeling : Requires regioselective incorporation via intermediate diazonium salts. Characterization combines ¹⁵N NMR (δ ~120–160 ppm) and high-resolution mass spectrometry (HRMS) with isotopic pattern analysis .

Q. What are the key considerations when designing degradation studies for NTO in environmental matrices?

  • Biodegradation : Use Bacillus licheniformis strains for nitroreduction (24-hour anaerobic incubation) followed by aerobic ring cleavage (14 days). Monitor intermediates (5-amino-1,2,4-triazol-3-one, ATO) via HPLC-UV .
  • Photocatalysis : TiO₂ suspensions under UV light (λ = 365 nm) achieve >90% NTO degradation in 6 hours. Compare with Fenton reagents (Fe²⁺/H₂O₂) for hydroxyl radical efficiency .

Q. How to resolve discrepancies in reported thermal decomposition profiles of NTO?

Conflicting DSC data (e.g., varying onset temperatures) arise from differences in heating rates, sample purity, or instrumentation. Standardize protocols:

  • Use certified reference materials (e.g., 99.5% NTO ).
  • Perform dynamic DSC with multiple heating rates (2–20°C/min) and apply Kissinger analysis to calculate activation energy (Eₐ ~180–220 kJ/mol) .

Q. What enzymatic pathways are involved in microbial degradation of NTO?

Bacillus licheniformis employs a two-step pathway:

  • Nitroreductase : Reduces NTO to ATO under anaerobic conditions.
  • Ring-cleaving dioxygenase : Converts ATO to urea and hydroxyurea, with CO₂ as the final product .

Q. How to optimize reaction conditions for synthesizing NTO salts with tailored detonation properties?

  • Cation selection : Alkali metals (e.g., K⁺, Na⁺) improve water solubility, while heavy metals (e.g., Pb²⁺) enhance density (up to 2.5 g/cm³).
  • Detonation velocity : Adjust using Kamlet-Jacobs equations. For example, potassium NTO salt achieves ~7500 m/s vs. 8100 m/s for RDX .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.